Annetocin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Annetocin is a natural product found in Eisenia fetida with data available.
Scientific Research Applications
Earthworm Ecotoxicology and Reproductive Biomarker
Annetocin serves as a novel biomarker of reproductive fitness in earthworms, especially in ecological studies involving pollutants like zinc and lead. It is expressed in neurons of the central nervous system and influences egg-laying behavior in earthworms. This makes this compound a potential molecular genetic biomarker in terrestrial ecotoxicology studies (Ricketts et al., 2004).
Conservation in Annelida
This compound, identified in the earthworm Eisenia foetida, is a member of the vasopressin/oxytocin superfamily. Its gene expression is exclusive to neurons involved in reproductive behavior regulation, confirming its role in this aspect of earthworm physiology (Satake et al., 1999).
This compound Receptor Identification
The identification of the this compound receptor (AnR) in earthworms suggests a functional correlation between invertebrate oxytocin/vasopressin-related peptides and egg-laying behavior. AnR shows similarity with mammalian OT/VP receptors, indicating a shared evolutionary origin (Kawada et al., 2004).
Reproductive and Osmoregulatory Roles
This compound in earthworms induces egg-laying-like behavior and body-weight reduction, suggesting its involvement in reproductive and osmoregulatory processes. This finding is significant for understanding the physiological functions of invertebrate oxytocin-vasopressin-superfamily peptides (Fujino et al., 1999).
Induction of Egg-Laying Behavior
This compound induces a series of egg-laying-related behaviors in earthworms, including rotatory movements and mucous secretion. This indicates its key role in triggering stereotyped egg-laying behaviors in terrestrial or freshwater annelids (Oumi et al., 1996).
Impact on Gut Motility
This compound affects the rhythmic, spontaneous contractions of the earthworm gut, suggesting its role in the digestive system. It stimulates gut contraction more potently than oxytocin or vasotocin, highlighting its specific physiological effects in earthworms (Ukena et al., 1995).
Properties
CAS No. |
154445-03-1 |
---|---|
Molecular Formula |
C41H64N14O11S2 |
Molecular Weight |
993.2 g/mol |
IUPAC Name |
(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-16-benzyl-10-[3-(diaminomethylideneamino)propyl]-6,9,12,15,18-pentaoxo-13-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2R,3R)-1-[(2-amino-2-oxoethyl)amino]-3-hydroxy-1-oxobutan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C41H64N14O11S2/c1-20(2)31-39(65)49-24(11-7-13-47-41(45)46)34(60)51-26(16-29(43)57)35(61)52-27(19-68-67-18-23(42)33(59)50-25(36(62)53-31)15-22-9-5-4-6-10-22)40(66)55-14-8-12-28(55)37(63)54-32(21(3)56)38(64)48-17-30(44)58/h4-6,9-10,20-21,23-28,31-32,56H,7-8,11-19,42H2,1-3H3,(H2,43,57)(H2,44,58)(H,48,64)(H,49,65)(H,50,59)(H,51,60)(H,52,61)(H,53,62)(H,54,63)(H4,45,46,47)/t21-,23+,24+,25+,26+,27+,28+,31+,32-/m1/s1 |
InChI Key |
DTNQMGKQKUUXKP-PDZKQJQOSA-N |
Isomeric SMILES |
C[C@H]([C@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCCN=C(N)N)C(C)C)CC3=CC=CC=C3)N)O |
SMILES |
CC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCCC3C(=O)NC(C(C)O)C(=O)NCC(=O)N)CC(=O)N)CCCN=C(N)N |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCCC3C(=O)NC(C(C)O)C(=O)NCC(=O)N)CC(=O)N)CCCN=C(N)N |
154445-03-1 | |
sequence |
CFVRNCPXG |
Synonyms |
annetocin cyclo(Cys-Phe-Val-Arg-Asn-Cys)-Pro-Thr-Gly-NH2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.